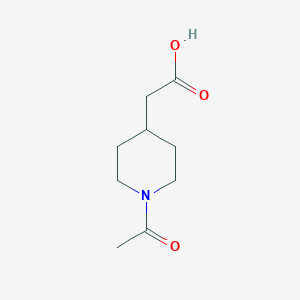
1-Acetyl-4-piperidineacetic acid
Vue d'ensemble
Description
1-Acetyl-4-piperidineacetic acid (1-APA) is an organic compound that is commonly used in a variety of scientific research applications. It is an important building block for many biologically active compounds, including neurotransmitters and hormones, as well as in the synthesis of pharmaceuticals. 1-APA is also used in the synthesis of a variety of drugs and other compounds.
Applications De Recherche Scientifique
Alkaloid Derivation and Acetylcholinesterase Inhibition
Potential in Treatment of Hypertension and Dysglycemia
Research on a derivative of 1-Acetyl-4-piperidineacetic acid, specifically 1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea (AR9281), has shown efficacy in rodent models for reducing blood pressure and improving insulin resistance. This derivative's potential in treating pre-diabetic patients emphasizes the importance of this compound in developing new therapeutic agents (Anandan et al., 2011).
Synthesis and Antimicrobial Activities
The synthesis of derivatives of this compound has been explored for their antimicrobial properties. Compounds synthesized from this acid showed significant in vitro activities against various Gram-positive and Gram-negative bacteria, highlighting its potential in creating new antimicrobial agents (Al-Omar et al., 2010).
Drug Synthesis and Pharmacological Applications
This compound is also utilized in the synthesis of various pharmacological compounds. For example, its use in the synthesis of 6-Fluoro-3-(4-piperidyl)-1,2-benzisoxazole Hydrochloride, an intermediate in psychotherapeutic drugs, demonstrates its versatility in drug development (Ya-fei, 2011).
Chemical Transformation and Derivative Synthesis
The acid's reactivity with different chemicals, leading to the formation of various derivatives, is significant in organic chemistry. For instance, its reaction with acetyl chloride produces dihydropyridine and piperidine derivatives, demonstrating its utility in creating a range of chemical compounds (Spanu et al., 2014).
Role in Acetylcholine Esterase Inhibition
Derivatives of this compound have been shown to act as acetylcholine esterase inhibitors, which is relevant for conditions like Alzheimer's and Parkinson's diseases. The synthesis of such compounds and their evaluation for therapeutic purposes is a vital area of research (Singh et al., 2017).
Propriétés
IUPAC Name |
2-(1-acetylpiperidin-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-4-2-8(3-5-10)6-9(12)13/h8H,2-6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPNAWRHVQZEFHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439928 | |
| Record name | 1-Acetyl-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78056-60-7 | |
| Record name | 1-Acetyl-4-piperidineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Acetylpiperidin-4-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

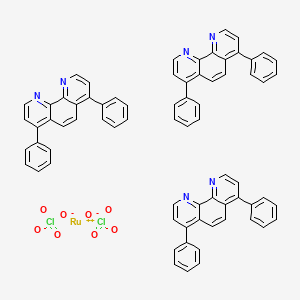
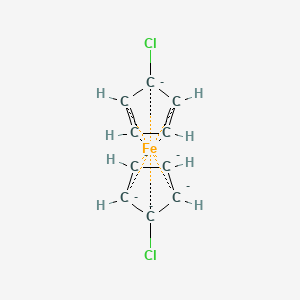
![6-[4-(Trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B1354422.png)
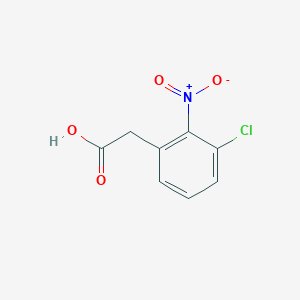


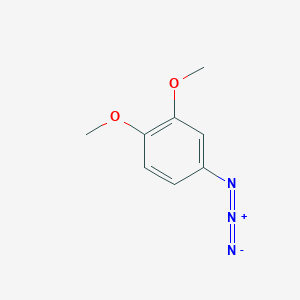
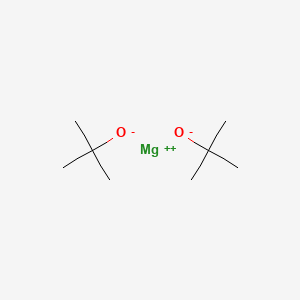

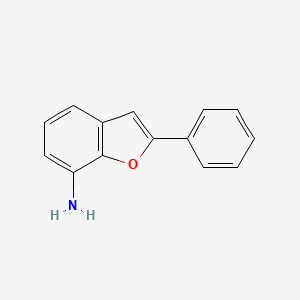
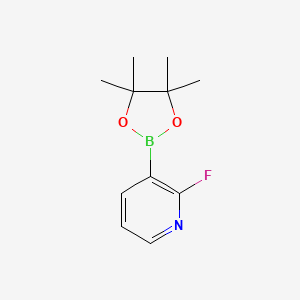
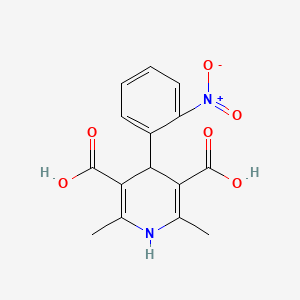
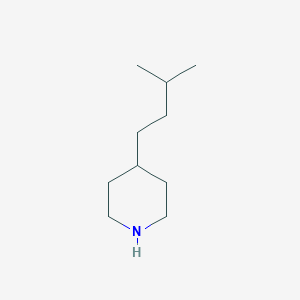
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)